molecular formula C7H16Cl3N B6243384 (1,5-dichloropentan-3-yl)dimethylamine hydrochloride CAS No. 1195703-99-1

(1,5-dichloropentan-3-yl)dimethylamine hydrochloride

Cat. No.: B6243384
CAS No.: 1195703-99-1
M. Wt: 220.6 g/mol
InChI Key: QCVZWPJFAHXYIY-UHFFFAOYSA-N
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Description

(1,5-dichloropentan-3-yl)dimethylamine hydrochloride: is an organic compound with the molecular formula C7H15Cl2N·HCl. It is a derivative of pentane, featuring two chlorine atoms and a dimethylamine group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 1,5-dichloropentane and dimethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified by recrystallization from an appropriate solvent, often ethanol, to obtain (1,5-dichloropentan-3-yl)dimethylamine hydrochloride in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and purity.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Reactions: Products depend on the nucleophile used; common products include various substituted amines.

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products typically include the corresponding amine.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme inhibition and protein interactions.

Medicine

Industry

    Material Science: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1,5-dichloropentan-3-yl)dimethylamine hydrochloride involves its interaction with various molecular targets. The chlorine atoms and the dimethylamine group allow it to participate in a range of chemical reactions, making it a versatile intermediate. It can form covalent bonds with nucleophiles, undergo oxidation or reduction, and interact with biological molecules through hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • (1,4-dichlorobutane-2-yl)dimethylamine hydrochloride
  • (1,6-dichlorohexane-3-yl)dimethylamine hydrochloride
  • (1,5-dibromopentan-3-yl)dimethylamine hydrochloride

Uniqueness

  • Chain Length : The five-carbon chain length of (1,5-dichloropentan-3-yl)dimethylamine hydrochloride provides unique steric and electronic properties compared to its analogs.
  • Reactivity : The position of the chlorine atoms and the dimethylamine group influences its reactivity and the types of reactions it can undergo.
  • Applications : Its specific structure makes it suitable for certain applications in organic synthesis and material science that similar compounds may not be as effective for.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1195703-99-1

Molecular Formula

C7H16Cl3N

Molecular Weight

220.6 g/mol

IUPAC Name

1,5-dichloro-N,N-dimethylpentan-3-amine;hydrochloride

InChI

InChI=1S/C7H15Cl2N.ClH/c1-10(2)7(3-5-8)4-6-9;/h7H,3-6H2,1-2H3;1H

InChI Key

QCVZWPJFAHXYIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CCCl)CCCl.Cl

Purity

95

Origin of Product

United States

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